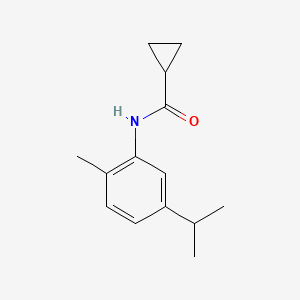

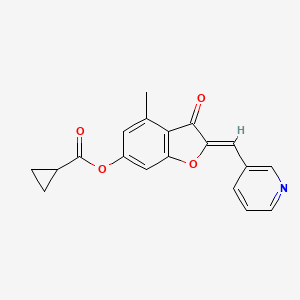

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

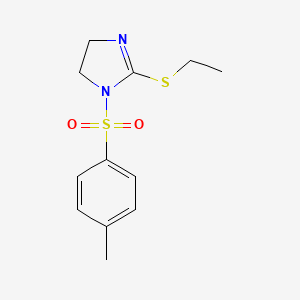

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide, also known as CMPF, is an organic compound with a variety of applications in scientific research. It is a cyclopropyl formamide, which is a type of amide compound that is composed of a cyclopropyl group, a nitrogen atom, and a formyl group. CMPF has been used in various scientific research applications, such as in the synthesis of organic compounds and as a reagent in chemical reactions. In addition, CMPF has been studied for its biochemical and physiological effects and its potential applications in laboratory experiments.

Applications De Recherche Scientifique

Novel Synthesis Methods

Researchers have explored innovative synthesis methods involving formamide derivatives. Kobayashi et al. (2011) developed a method for preparing isocyanides from N-substituted formamides using chlorophosphate compounds, highlighting the versatility of formamides in synthesizing various alkyl and aryl isocyanides with high yields (Kobayashi, Saito, & Kitano, 2011). Similarly, Tu et al. (2014) reported an iron-promoted tandem carboxamidation and cyclization between aryl isonitriles and formamides, demonstrating a method for synthesizing phenanthridine-6-carboxamides with excellent functional group tolerance (Tu, Liu, Chu, Hu, & Zhang, 2014).

Enzyme Inhibition

The study of enzyme inhibition by formamide derivatives has been a significant area of research. Gibbons and Hurley (2004) investigated the structure of class I human alcohol dehydrogenases complexed with isoenzyme-specific formamide inhibitors. Their findings provide insights into the molecular basis of enzyme inhibition and could aid in the development of therapeutic agents targeting these enzymes (Gibbons & Hurley, 2004).

Conformational Analysis and Bioactive Molecule Design

The cyclopropane ring's role in restricting biologically active compounds' conformation has been explored to improve activity and understand bioactive conformations. Kazuta et al. (2002) designed conformationally restricted analogues of histamine using chiral cyclopropane units, demonstrating the cyclopropane ring's effectiveness in designing novel biologically active molecules (Kazuta, Matsuda, & Shuto, 2002).

Prebiotic Chemistry

The role of formamide in prebiotic chemistry, particularly in the synthesis and degradation of nucleobases and nucleic acids, has been highlighted by Saladino et al. (2004). Their research demonstrates formamide's potential as a precursor for several components of nucleic acids under prebiotic conditions, offering insights into the origins of life (Saladino, Crestini, Ciambecchini, Ciciriello, Costanzo, & Di Mauro, 2004).

Propriétés

IUPAC Name |

N-(2-methyl-5-propan-2-ylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-9(2)12-5-4-10(3)13(8-12)15-14(16)11-6-7-11/h4-5,8-9,11H,6-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMVFEXIZICLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)NC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2724066.png)

![[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B2724068.png)

![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)

![N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2724081.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)